4-(1-benzofuran-2-ylcarbonyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the class of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives, characterized by a central pyrrolidinone core substituted with aromatic and heterocyclic moieties. Its structure features:
- A 1-benzofuran-2-ylcarbonyl group at position 4, contributing π-π stacking interactions and hydrophobic character.
- A furan-2-ylmethyl substituent at position 1, enhancing solubility through its oxygen atom.
- A 4-methylphenyl group at position 5, providing steric bulk and modulating electronic properties.
- A 3-hydroxy group at position 3, enabling hydrogen bonding and metal coordination .
Properties
Molecular Formula |
C25H19NO5 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-(furan-2-ylmethyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H19NO5/c1-15-8-10-16(11-9-15)22-21(23(27)20-13-17-5-2-3-7-19(17)31-20)24(28)25(29)26(22)14-18-6-4-12-30-18/h2-13,22,28H,14H2,1H3 |
InChI Key |
XQDQYUNJSATFKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CC=CO3)O)C(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Biological Activity
The compound 4-(1-benzofuran-2-ylcarbonyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule notable for its unique structural features, including a benzofuran moiety, a furan ring, and a pyrrolone core. This compound has attracted attention in medicinal chemistry due to its potential biological activities and the intricate interactions of its functional groups.
Molecular Characteristics
- Molecular Formula: C25H19NO5
- Molecular Weight: Approximately 429.5 g/mol
- Structural Features: The compound comprises multiple functional groups that may influence its biological activity, including:
- Benzofuran moiety
- Furan ring
- Hydroxyl group
- Pyrrolone core
Antimicrobial Properties
Research indicates that benzofuran derivatives exhibit significant antimicrobial activity. For instance, several studies have demonstrated that compounds similar to the target compound can inhibit bacterial growth effectively.
Case Study: Antibacterial Activity
In a study assessing various benzofuran derivatives, it was found that certain compounds demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than 10 μg/mL . This suggests potential for the target compound in developing new antibacterial agents.
Anticancer Activity
The compound's structure suggests potential anticancer properties. A study exploring benzofuran derivatives indicated that modifications in the benzofuran structure could enhance anticancer activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through mitochondrial pathways .
Table: Anticancer Activity of Similar Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF7 | 20 | Cell cycle arrest |
| Target Compound | Various | TBD | TBD |
Enzyme Inhibition
Benzofuran derivatives have also shown promise as inhibitors of specific enzymes such as SIRT2, which is implicated in various diseases including cancer and neurodegeneration. The target compound's structural features may allow it to interact effectively with these enzymes, potentially leading to therapeutic applications .
Case Study: SIRT2 Inhibition
A related study reported that certain benzofuran derivatives exhibited selective inhibition of SIRT2 with IC50 values in the micromolar range, suggesting that the target compound could possess similar inhibitory effects .
The biological activity of 4-(1-benzofuran-2-ylcarbonyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is likely mediated through:
- Interaction with Biological Targets: The unique combination of functional groups may facilitate binding to specific receptors or enzymes.
- Modulation of Signaling Pathways: The compound may influence key signaling pathways involved in cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-(1-benzofuran-2-ylcarbonyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one exhibit anticancer properties. These compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Studies have shown that such derivatives can target specific pathways involved in tumor growth and metastasis, making them promising candidates for cancer therapy.
Antioxidant Properties
The antioxidant activity of this compound has been evaluated in various studies. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases, including cancer and neurodegenerative disorders. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively, suggesting that this compound may offer protective effects against oxidative stress.
Neurological Research
There is emerging evidence that compounds related to this structure could have neuroprotective effects. They may modulate neurotransmitter systems or exhibit anti-inflammatory properties in the brain, providing potential therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored a series of pyrrolone derivatives similar to the compound . The results indicated that these derivatives exhibited significant cytotoxicity against a range of cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis through the mitochondrial pathway.
Case Study 2: Antioxidant Activity Assessment
In a comparative study on antioxidant activities, a derivative of this compound was tested alongside well-known antioxidants like Vitamin C and E. The results showed that the compound had comparable scavenging activity against DPPH radicals, highlighting its potential as a natural antioxidant agent.
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Table 1: Key Structural and Physicochemical Differences
Key Observations:
Substituent Effects on Solubility :
- The morpholinylpropyl group () and 2-hydroxypropyl group () improve aqueous solubility compared to the furan-2-ylmethyl group in the target compound .
- The 4-methylphenyl group in the target compound offers moderate hydrophobicity, whereas analogs with 4-tert-butylphenyl () or 4-chlorophenyl () are more lipophilic .
Thermal Stability :
- Higher melting points (e.g., 263–265°C in ) correlate with rigid substituents like tert-butylphenyl, which restrict molecular motion .
Bioactivity Implications :
Q & A
Q. How can the synthesis of this pyrrol-2-one derivative be optimized for improved yield and purity?
The compound is synthesized via base-assisted cyclization of precursor diketones, as described for structurally analogous pyrrol-2-ones. Key steps include:
- Precursor selection : Use substituted benzaldehydes (e.g., 4-methylbenzaldehyde) and furan-derived amines for regioselective condensation .
- Cyclization conditions : Employ NaHCO₃ or K₂CO₃ in ethanol under reflux (70–80°C) for 3–6 hours, achieving yields of 46–63% .
- Purification : Recrystallize from ethanol/water mixtures to isolate crystalline products (melting points: 138–265°C) .
Table 1 : Example Reaction Conditions for Analogous Compounds
| Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Methylbenzaldehyde | NaHCO₃ | EtOH | 3 | 62 | |
| 4-Chlorophenyl derivative | K₂CO₃ | EtOH | 6 | 46 |
Q. What spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Identify key protons (e.g., hydroxy group at δ 10–12 ppm, aromatic protons at δ 6.5–8.0 ppm) and carbonyl carbons (δ 170–180 ppm) .
- FTIR : Confirm hydroxyl (3400–3500 cm⁻¹) and ketone (1650–1700 cm⁻¹) functional groups .
- HRMS : Validate molecular weight with <5 ppm error (e.g., [M+H]+ at m/z 408.2273 for a related compound) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in spectroscopic vs. crystallographic data?
Discrepancies between NMR-derived conformers and X-ray structures can arise due to dynamic effects. To address this:
- Perform DFT calculations (B3LYP/6-31G* level) to optimize geometry and compare with crystallographic data (e.g., bond lengths, dihedral angles) .
- Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., hydrogen bonding) influencing solid-state vs. solution structures .
- Reference: A study on ethyl 4-hydroxy-5-oxo-pyrrole-3-carboxylate showed <0.02 Å deviations between DFT-optimized and X-ray bond lengths .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives?
- Substituent variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., 3-bromophenyl, see ) or donating (e.g., 4-dimethylaminophenyl ) moieties to modulate electronic effects.
- Biological assays : Pair synthetic modifications with enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) or cytotoxicity screens.
- Crystallography : Use SHELXL for refining high-resolution structures to correlate substituent geometry with activity .
Q. How can conflicting solubility data across studies be reconciled?
Contradictions may arise from polymorphic forms or solvent choice. Methodological solutions include:
- PXRD : Identify polymorphs by comparing experimental patterns with simulated data from single-crystal structures .
- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) to map pH-dependent behavior.
- Thermogravimetric analysis (TGA) : Detect solvates or hydrates affecting solubility .
Methodological Resources
- Crystallography : Use SHELX suite (SHELXL for refinement, SHELXD for phasing) to resolve twinning or disorder in X-ray data .
- Synthetic Protocols : Follow cyclization and purification methods from for reproducibility.
- Computational Tools : Gaussian 16 for DFT, CrystalExplorer for Hirshfeld analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
